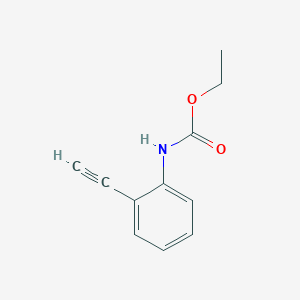
Ethyl N-(2-ethynylphenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-(2-ethynylphenyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of an ethyl group attached to a carbamate moiety, which is further connected to a 2-ethynylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (2-ethynylphenyl)carbamate typically involves the reaction of 2-ethynylaniline with ethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
[ \text{2-ethynylaniline} + \text{ethyl chloroformate} \rightarrow \text{ethyl (2-ethynylphenyl)carbamate} + \text{HCl} ]
Industrial Production Methods: While specific industrial production methods for ethyl (2-ethynylphenyl)carbamate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl N-(2-ethynylphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as amines or alcohols can react with the ethynyl group under basic conditions.
Major Products:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted carbamates or other derivatives.
Applications De Recherche Scientifique
Ethyl N-(2-ethynylphenyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
Ethyl N-(2-ethynylphenyl)carbamate can be compared with other carbamate derivatives, such as:
- Methyl carbamate
- Propyl carbamate
- Butyl carbamate
Uniqueness:
- The presence of the ethynyl group in ethyl (2-ethynylphenyl)carbamate imparts unique reactivity compared to other carbamates.
- It offers potential for selective interactions with biological targets, making it a valuable compound for research and development.
Comparaison Avec Des Composés Similaires
- Methyl carbamate: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
- Propyl carbamate: Similar structure but with a propyl group instead of an ethyl group, affecting its physical and chemical properties.
- Butyl carbamate: Contains a butyl group, leading to different solubility and reactivity profiles.
Propriétés
Numéro CAS |
148550-52-1 |
|---|---|
Formule moléculaire |
C11H11NO2 |
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
ethyl N-(2-ethynylphenyl)carbamate |
InChI |
InChI=1S/C11H11NO2/c1-3-9-7-5-6-8-10(9)12-11(13)14-4-2/h1,5-8H,4H2,2H3,(H,12,13) |
Clé InChI |
JIVDSVMOLSICNR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC1=CC=CC=C1C#C |
SMILES canonique |
CCOC(=O)NC1=CC=CC=C1C#C |
Synonymes |
Carbamic acid, (2-ethynylphenyl)-, ethyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















